![molecular formula C11H11ClFNO B3086975 1-[5-(4-Fluorophenyl)-2-furyl]methanamine hydrochloride CAS No. 1170025-48-5](/img/structure/B3086975.png)
1-[5-(4-Fluorophenyl)-2-furyl]methanamine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of “1-[5-(4-Fluorophenyl)-2-furyl]methanamine hydrochloride” can be inferred from its molecular formula, C11H11ClFNO . It contains a fluorophenyl group attached to a furyl group through a methanamine linkage, and it is in the form of a hydrochloride salt .Scientific Research Applications
Pharmacology and Clinical Indications of Related Compounds :
- Flucytosine (5-FC) is a synthetic antimycotic compound that shows effectiveness in treating severe systemic mycoses such as cryptococcosis and candidosis when combined with other agents. This compound highlights the potential use of related compounds in antifungal therapies (Vermes, Guchelaar, & Dankert, 2000).
Drug Delivery Systems :
- The research on metformin hydrochloride's microparticulate and nanoparticulate drug delivery systems underscores the significance of delivery mechanisms, especially for drugs with low oral bioavailability. This could be relevant if "1-[5-(4-Fluorophenyl)-2-furyl]methanamine hydrochloride" has similar pharmacokinetic challenges (Çetin & Sahin, 2016).
Chemistry of Psychoactive Compounds :
- A review of the literature on the basic chemistry, pharmacology, and toxicology of novel psychoactive compounds (which may share structural similarities with "1-[5-(4-Fluorophenyl)-2-furyl]methanamine hydrochloride") highlights the importance of understanding these aspects for evaluating the potential harm of such substances (Gibbons, 2012).
Synthesis and Pharmacokinetics :
- Studies on the synthesis of related compounds and their pharmacokinetics can offer insights into the potential routes of metabolism and elimination, which are crucial for understanding the drug's behavior in the body. For example, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic material, underscores the importance of efficient synthesis methods for pharmaceutical compounds (Qiu et al., 2009).
properties
IUPAC Name |
[5-(4-fluorophenyl)furan-2-yl]methanamine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO.ClH/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11;/h1-6H,7,13H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIJWMKRXDVKFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CN)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(4-Fluorophenyl)-2-furyl]methanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.